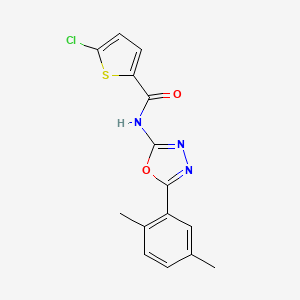

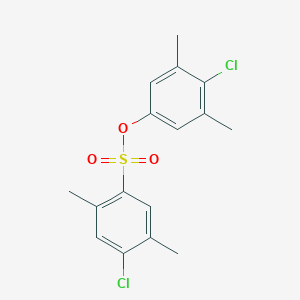

![molecular formula C15H19BN2O4S B2424058 1-{[4-(四甲基-1,3,2-二氧杂硼环-2-基)苯]磺酰}吡唑 CAS No. 2096997-00-9](/img/structure/B2424058.png)

1-{[4-(四甲基-1,3,2-二氧杂硼环-2-基)苯]磺酰}吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole” is an organic compound that contains both a pyrazole heterocycle and a borate functional group . It is an intermediate in organic synthesis .

Synthesis Analysis

The compound can be obtained by a nucleophilic substitution reaction . The synthesis of similar compounds involves the reaction of 1H-Pyrazole, 4-bromo-1-(1-ethoxyethyl)- and 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis

The molecular structure of the compound has been confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS . The molecular weight of a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is 127.98 .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学研究应用

在杂环化合物合成中的应用

杂环化合物,包括吡唑及其衍生物,在药物、农用化学品和染料中发挥着至关重要的作用。类似于“1-{[4-(四甲基-1,3,2-二氧杂硼环-2-基)苯]磺酰}吡唑”的化合物的独特反应性可能为在温和反应条件下合成这些杂环提供新的途径,从而生成具有潜在生物活性的多种分子(Gomaa & Ali, 2020)。

在抗菌和抗癌研究中的作用

已探索了取代吩噻嗪及其相关化合物的广泛生物活性,包括抗菌、抗癌和其他治疗特性。像“1-{[4-(四甲基-1,3,2-二氧杂硼环-2-基)苯]磺酰}吡唑”这样的化合物的结构特征和反应性可能有助于开发具有显着生物活性的新药剂(Pluta, Morak-Młodawska, & Jeleń, 2011)。

酶抑制研究

酶抑制剂的研究,包括针对细胞色素 P450 同工型的酶抑制剂的研究,对于理解药物相互作用和代谢途径至关重要。具有特定抑制活性的化合物可以用作剖析各种酶在人体生理和病理中的作用的工具,可能导致发现新的治疗靶点(Khojasteh 等,2011)。

有机磷偶氮的研究

有机磷偶氮(包括带有吡唑环的有机磷偶氮)的结构和电子多样性一直是广泛研究的主题。这些化合物因其在从药物化学到材料科学的各种应用中的潜力而受到研究,突出了合成多功能性和新型官能团整合的重要性(Larina, 2023)。

作用机制

Target of Action

Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been used in the preparation of inhibitors for tgf-β1 and activin a signalling , suggesting that this compound may also affect these pathways.

Pharmacokinetics

The compound’s molecular weight of 20807 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the compound has a melting point of 59-64 °c , suggesting that it may be stable under normal environmental conditions.

属性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-6-8-13(9-7-12)23(19,20)18-11-5-10-17-18/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACLVVBLTNYIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)

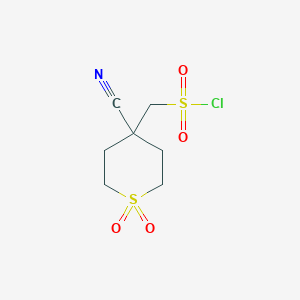

![n-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2423983.png)

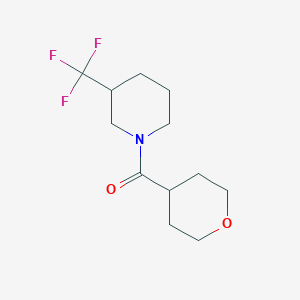

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)

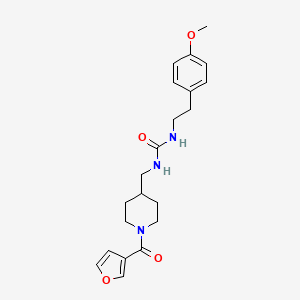

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2423985.png)

![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)